![molecular formula C14H16ClN3O B13924713 2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)
2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a promising candidate for cancer treatment and other therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the preparation of intermediates such as 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine. This intermediate is then subjected to various derivatization reactions to introduce the desired substituents at positions 5 and 6 . The reaction conditions often involve the use of reagents like potassium t-butoxide in boiling t-butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include potassium t-butoxide, aryl nitriles, and various oxidizing and reducing agents. The reactions are typically carried out under reflux conditions in solvents like t-butanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at position 2 .
Aplicaciones Científicas De Investigación
2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving kinase inhibition, which is crucial for understanding cell signaling pathways.
Industry: It can be used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with kinase enzymes. The compound binds to the ATP pocket of the kinase, inhibiting its activity and thereby disrupting cell signaling pathways that are essential for tumor growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A quinazoline-based kinase inhibitor used in cancer treatment.
Erlotinib: Another quinazoline-based kinase inhibitor with similar applications.
Vandetanib: A kinase inhibitor used for treating certain types of thyroid cancer.
Uniqueness
2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific structure, which allows it to interact with a different set of kinases compared to other inhibitors. Its cyclohexyl and methyl substituents provide distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C14H16ClN3O |
|---|---|
Peso molecular |
277.75 g/mol |
Nombre IUPAC |
2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H16ClN3O/c1-9-7-12(19)18(10-5-3-2-4-6-10)13-11(9)8-16-14(15)17-13/h7-8,10H,2-6H2,1H3 |
Clave InChI |
HQWTUNMOIADRSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C2=NC(=NC=C12)Cl)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


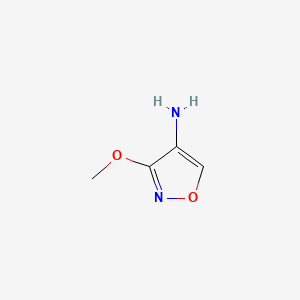
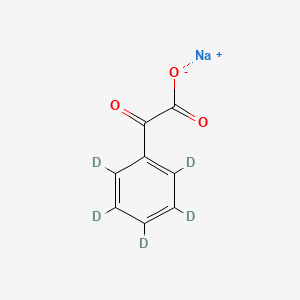
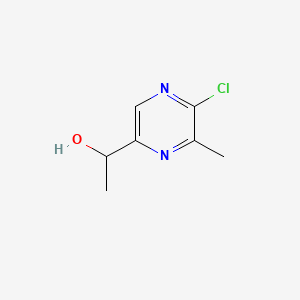


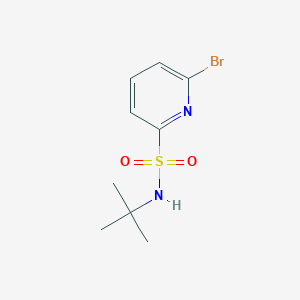

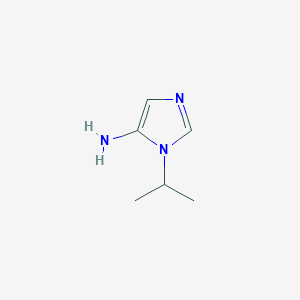
![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
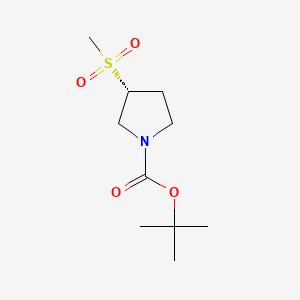
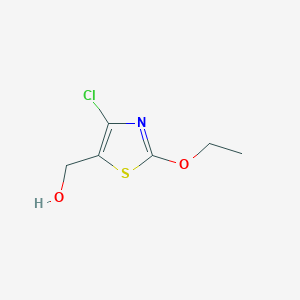
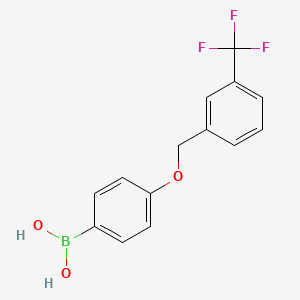
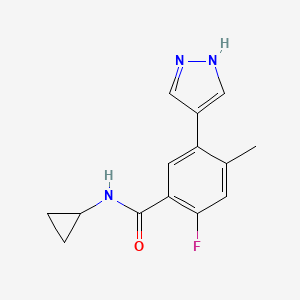
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13924720.png)
